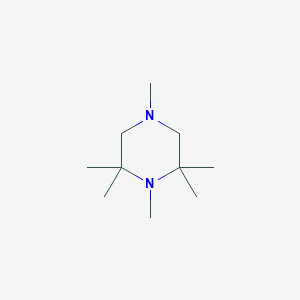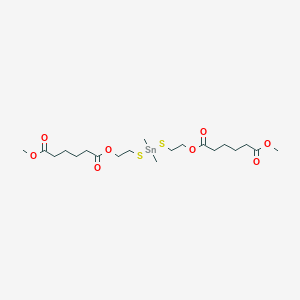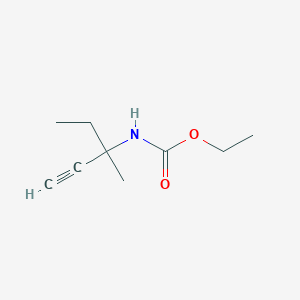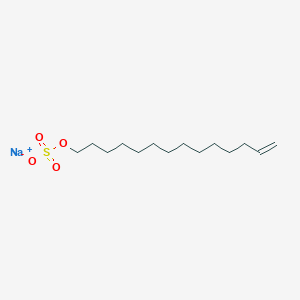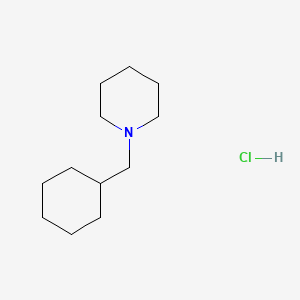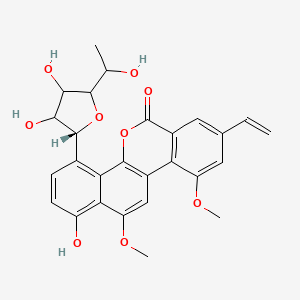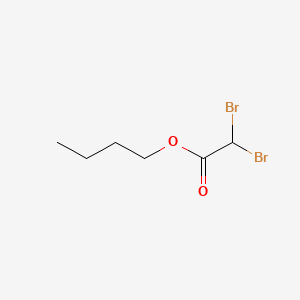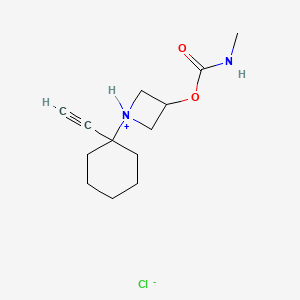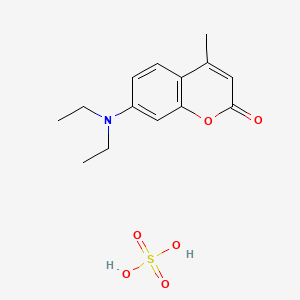
7-(diethylamino)-4-methylchromen-2-one;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diethylamino)-4-methylchromen-2-one;sulfuric acid is a compound that belongs to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure. This particular compound is known for its fluorescent properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-4-methylchromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Diethylamino)-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
7-(Diethylamino)-4-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and studies.
Biology: The compound is employed in fluorescence microscopy and imaging techniques to study biological systems.
Industry: The compound is used in the production of dyes, optical brighteners, and laser dyes
Mécanisme D'action
The mechanism of action of 7-(diethylamino)-4-methylchromen-2-one involves its ability to absorb light and emit fluorescence. This property is due to the presence of the diethylamino group, which enhances the compound’s ability to undergo intramolecular charge transfer. The compound’s fluorescence can be used to study various molecular interactions and dynamics in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Diethylamino-4-hydroxycoumarin: Similar in structure but with a hydroxyl group instead of a methyl group.
7-Diethylamino-4-methylcoumarin: Lacks the sulfuric acid component but shares the core coumarin structure.
Uniqueness
7-(Diethylamino)-4-methylchromen-2-one;sulfuric acid is unique due to its combination of fluorescent properties and the presence of the sulfuric acid component, which can enhance its solubility and reactivity in certain conditions .
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
67210-66-6 |
|---|---|
Formule moléculaire |
C14H17NO2.H2O4S C14H19NO6S |
Poids moléculaire |
329.37 g/mol |
Nom IUPAC |
7-(diethylamino)-4-methylchromen-2-one;sulfuric acid |
InChI |
InChI=1S/C14H17NO2.H2O4S/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;1-5(2,3)4/h6-9H,4-5H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
GDWRXKBWBVIFLI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.OS(=O)(=O)O |
Numéros CAS associés |
67210-66-6 19498-58-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)
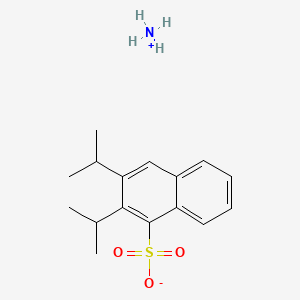
![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
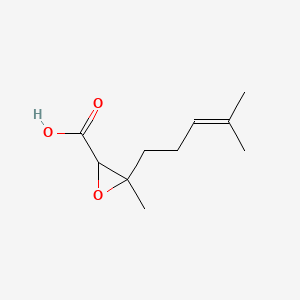
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
